Ethametsulfuron

説明

Synthesis Analysis

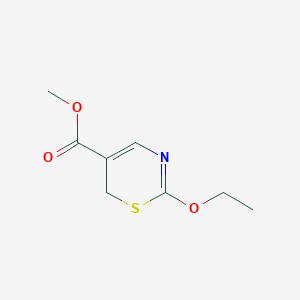

The synthesis of ethametsulfuron involves the creation of a sulfonylurea bridge, a common feature in this class of herbicides. This process often entails coupling a sulfonyl chloride with an amine, followed by further functionalization to achieve the ethametsulfuron molecule.

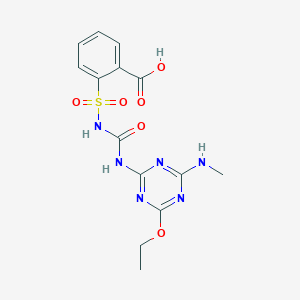

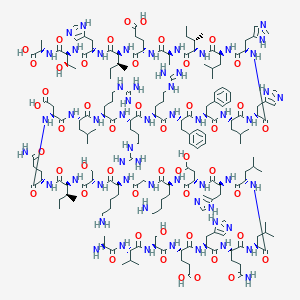

Molecular Structure Analysis

Ethametsulfuron's molecular structure is characterized by a sulfonylurea bridge linking a triazine ring and a benzoate moiety. The presence of ethoxy and methylamino groups on the triazine ring plays a crucial role in its herbicidal activity. The structure enables selective inhibition of acetolactate synthase (ALS), an enzyme critical for plant growth.

Chemical Reactions and Properties

Ethametsulfuron-methyl, the active form of ethametsulfuron, undergoes various chemical reactions in the environment and within plants. Its degradation pathways include cleavage of the sulfonylurea bridge, N- and O-dealkylation, and triazine ring opening. These reactions are influenced by environmental factors such as soil pH and the presence of organic matter.

Physical Properties Analysis

Ethametsulfuron-methyl exhibits mobility in soils, with its leaching and degradation behavior varying across different soil types. Its solubility and transport are affected by soil pH, organic content, and moisture. In laboratory studies, ethametsulfuron-methyl showed higher mobility in alkaline and neutral soils compared to acidic soils.

Chemical Properties Analysis

The chemical properties of ethametsulfuron are defined by its reactivity towards enzymes like ALS in plants. Its mechanism of action involves blocking the synthesis of branched-chain amino acids essential for plant development, leading to the death of susceptible weed species. The herbicide's selectivity and efficacy are determined by its molecular structure and the presence of specific functional groups.

References (Sources)

- (Veldhuis et al., 2000) - Study on the metabolism-based resistance of wild mustard to ethametsulfuron-methyl.

- (Si et al., 2005) - Investigation into the leaching and degradation of ethametsulfuron-methyl in soil.

- (Si et al., 2006) - Effects of organic amendment on the adsorption and leaching of ethametsulfuron-methyl in acidic soils.

- (Van Eerd & Hall, 2000) - Metabolism and fate of ethametsulfuron-methyl in rutabaga.

科学的研究の応用

Application in Herbicide Degradation Research

- Scientific Field : Agricultural Chemistry

- Summary of Application : Ethametsulfuron, along with chlorsulfuron and metsulfuron-methyl, are sulfonylurea herbicides that have been terminated in China since 2014 due to lengthy residual problems that prevent their use in the “annual multi-crop planting system” . Researchers have discovered that the 5th position of the benzene ring in chlorsulfuron is a key point for influencing its degradation rate .

- Methods of Application : The study involved the substitution of N-methylamido and dialkylamino at the 5th position of the benzene ring in chlorsulfuron to obtain 18 novel structures . Their half-life degradation (DT 50) values were compared with chlorsulfuron in acidic soil .

- Results or Outcomes : Most of the titled structures retained their potent herbicidal activity and the crop safety of the M series towards corn greatly increased . A comprehensive graph describing the structure/degradation relationship was established .

Application in Herbicide Resistance Research

- Scientific Field : Weed Science

- Summary of Application : A wild mustard population growing in a canola crop was poorly controlled by ethametsulfuron after only one previous use of the herbicide .

- Methods of Application : Controlled environment experiments were conducted to compare the response of this suspected resistant population with that of a known susceptible population . The populations were exposed to increasing rates of ethametsulfuron and other herbicides .

- Results or Outcomes : The resistant wild mustard population was highly resistant to ethametsulfuron, slightly resistant to low rates of metsulfuron but not resistant to any of the other herbicides tested . This suggests that the mechanism of resistance may differ from that reported for other sulfonylurea and imidazolinone herbicides .

Application in Herbicide Interaction Research

- Scientific Field : Agricultural Chemistry

- Summary of Application : Ethametsulfuron has been studied for its interactions with specific grass herbicides on Canola (Brassica napus, B. rapa) .

- Methods of Application : Field experiments were conducted from 1986 to 1988 at Lacombe and Lethbridge, Alberta and Scott, Saskatchewan to determine growth and yield response of canola to mixtures of ethametsulfuron with specific grass herbicides .

Application in Pesticide Risk Assessment

- Scientific Field : Environmental Toxicology

- Summary of Application : Ethametsulfuron-methyl, a variant of ethametsulfuron, has been evaluated for its risk as a pesticide .

- Methods of Application : The European Food Safety Authority (EFSA) conducted a peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State the United Kingdom .

- Results or Outcomes : The conclusions were reached on the basis of the evaluation of the representative uses of ethametsulfuron-methyl as a herbicide on oilseed rape . Concerns were identified as regards the potential for groundwater contamination by some toxicologically relevant metabolites and the risk assessment for aquatic organisms .

Application in Herbicide Interaction Research

- Scientific Field : Agricultural Chemistry

- Summary of Application : Ethametsulfuron has been studied for its interactions with specific grass herbicides on Canola (Brassica napus, B. rapa) .

- Methods of Application : Field experiments were conducted from 1986 to 1988 at Lacombe and Lethbridge, Alberta and Scott, Saskatchewan to determine growth and yield response of canola to mixtures of ethametsulfuron with specific grass herbicides .

Application in Pesticide Risk Assessment

- Scientific Field : Environmental Toxicology

- Summary of Application : Ethametsulfuron-methyl, a variant of ethametsulfuron, has been evaluated for its risk as a pesticide .

- Methods of Application : The European Food Safety Authority (EFSA) conducted a peer review of the initial risk assessments carried out by the competent authority of the rapporteur Member State the United Kingdom .

- Results or Outcomes : The conclusions were reached on the basis of the evaluation of the representative uses of ethametsulfuron-methyl as a herbicide on oilseed rape . Concerns were identified as regards the potential for groundwater contamination by some toxicologically relevant metabolites and the risk assessment for aquatic organisms .

Safety And Hazards

Ethametsulfuron poses certain safety and hazard concerns. It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Use of personal protective equipment and chemical impermeable gloves is recommended. In case of accidental release, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

特性

IUPAC Name |

2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N6O6S/c1-3-26-14-18-11(15-2)16-12(19-14)17-13(23)20-27(24,25)9-7-5-4-6-8(9)10(21)22/h4-7H,3H2,1-2H3,(H,21,22)(H3,15,16,17,18,19,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRLGCAJYYKDTCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90869542 | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethametsulfuron | |

CAS RN |

111353-84-5 | |

| Record name | Ethametsulfuron [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0111353845 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90869542 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ETHAMETSULFURON | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYY89AZD3V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

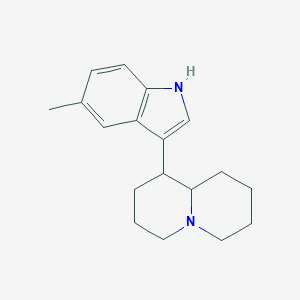

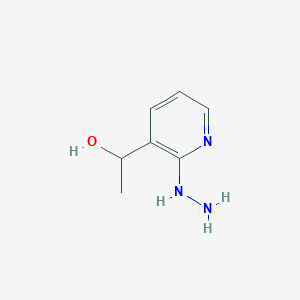

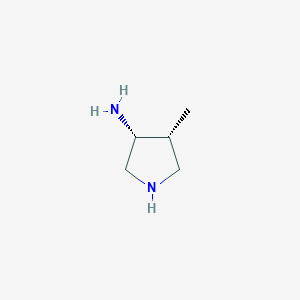

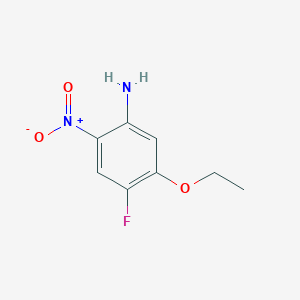

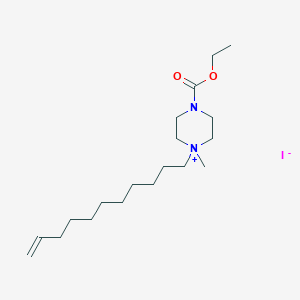

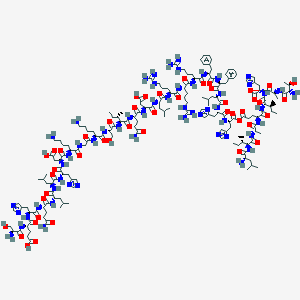

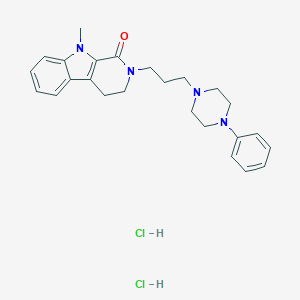

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-Bromo-1-(4-hydroxyphenyl)-2-phenylethyl]phenol](/img/structure/B54864.png)

![(2S,3Ar)-2,3,3a,4,5,6-hexahydropyrrolo[1,2-b][1,2]oxazole-2-carbaldehyde](/img/structure/B54867.png)

![[(4R,5R)-5-[bis(4-methoxy-3,5-dimethylphenyl)phosphanylmethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]methyl-bis(4-methoxy-3,5-dimethylphenyl)phosphane](/img/structure/B54890.png)